1-Isopropoxy-2-propanol, (S)-
Description
(S)-1-Isopropoxy-2-propanol (IPP) is a chiral glycol ether with the molecular formula C₆H₁₄O₂ (molecular weight: 118.17 g/mol) . It is synthesized via regioselective hydrogenolysis of 1,1,3-trimethoxypropane (TMD) or reductive alkylation of 1,2-propanediol (1,2-PD) with acetone. The (S)-enantiomer exhibits regioselectivity of 87–91% in hydrogenolysis reactions and up to 92.6% yield under optimized reductive alkylation conditions (120–140°C, 40:1 diol:ketone ratio) . Its physical properties include a density of 0.879 g/cm³ and a refractive index of 1.407 . IPP is primarily used as a bio-based solvent in gasoline blends and industrial applications due to its renewable sourcing from bioglycerol .
Properties
IUPAC Name |
(2S)-1-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJYKBGDDJSRR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609847-77-0 | |
| Record name | 1-Isopropoxy-2-propanol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609847770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ISOPROPOXY-2-PROPANOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U10AD9I36I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Propylene oxide undergoes ring-opening in the presence of isopropanol and a chiral Lewis acid catalyst (e.g., Jacobsen's Co-salen complexes). The reaction typically proceeds under mild conditions (25–40°C, atmospheric pressure) in anhydrous tetrahydrofuran:
Industrial-Scale Adaptations
For bulk production, fixed-bed reactors with immobilized chiral catalysts achieve 85–92% yield and 88–94% ee. Continuous flow systems reduce racemization by minimizing residence time at elevated temperatures.
Enzymatic Kinetic Resolution of Racemic Mixtures
Biocatalytic methods resolve racemic 1-isopropoxy-2-propanol using lipases or esterases. Candida antarctica Lipase B (CAL-B) demonstrates high enantioselectivity toward the (S)-enantiomer when using vinyl acetate as an acyl donor.
Process Parameters
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| CAL-B | Racemic alcohol | 48–52 | >99 |
| Pseudomonas fluorescens | Racemic alcohol | 45 | 92 |
The reaction equilibrium favors (S)-enantiomer retention in the alcohol phase, while the (R)-enantiomer undergoes acetylation. After 24–48 hrs, simple phase separation isolates the (S)-alcohol with >99% purity.
Chiral Pool Synthesis from (S)-Lactic Acid
Deriving the target compound from naturally occurring (S)-lactic acid ensures 100% enantiomeric purity. This three-step sequence involves:
-
Methylation :
-
Grignard Addition :
-
Purification : Short-path distillation removes residual magnesium salts, achieving >99.5% chemical purity.
Asymmetric Transfer Hydrogenation
Ketone precursors like 1-isopropoxy-2-propanone undergo hydrogenation using chiral ruthenium catalysts. Noyori-type complexes with (R,R)-TsDPEN ligands afford the (S)-alcohol with 90–94% ee:
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Catalytic Ring-Opening | 85–92 | 88–94 | High | $$ |
| Enzymatic Resolution | 48–52 | >99 | Moderate | $$$$ |
| Chiral Pool Synthesis | 75–82 | 100 | Low | $$$$$ |
| Transfer Hydrogenation | 89–93 | 90–94 | High | $$$ |
Catalytic methods dominate industrial production due to favorable cost-yield ratios, while enzymatic routes suit high-purity pharmaceutical applications.
Emerging Techniques and Research Frontiers
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-2-propanol, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical conditions involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols.
Substitution: Results in various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry
1-Isopropoxy-2-propanol, (S)- serves as an important solvent and reagent in organic synthesis. Its chiral nature makes it particularly valuable for the preparation of enantiomerically pure compounds. The compound can undergo various chemical reactions:
- Oxidation : Converts to ketones or aldehydes.
- Reduction : Yields primary alcohols.
- Substitution : Participates in nucleophilic substitution reactions.
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
Biology
In biological research, (S)-1-Isopropoxy-2-propanol is utilized in biochemical assays and as a stabilizer for certain biological samples. Preliminary studies indicate potential antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing antiseptic formulations.
Medicine
The compound plays a role as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs). Its solvent properties make it suitable for drug formulations, enhancing the solubility and stability of various medicinal compounds.
Industry
Due to its solvent characteristics, (S)-1-Isopropoxy-2-propanol is employed in the production of coatings, adhesives, and cleaning agents. Its ability to dissolve a wide range of substances makes it a valuable component in industrial applications.
Similar Compounds
| Compound Name | Chiral | Applications |
|---|---|---|
| 1-Isopropoxy-2-propanol, (R)- | Yes | Solvent, reagent |
| 2-Propanol | No | Solvent |
| Propylene glycol monomethyl ether | No | Solvent |
1-Isopropoxy-2-propanol stands out due to its chiral nature, which enhances its biological activity compared to non-chiral counterparts.
Antimicrobial Studies
A study published in Molecules demonstrated that (S)-1-Isopropoxy-2-propanol exhibits significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 1% . This finding supports its potential use in antiseptic formulations.
Toxicological Assessment
Research on similar propanol derivatives indicates that (S)-1-Isopropoxy-2-propanol is rapidly metabolized and eliminated from the body, suggesting a favorable safety profile for occupational exposure . Understanding its toxicological profile is crucial for safe handling practices.
Pharmacological Applications
The compound's antimicrobial properties make it suitable for incorporation into antiseptic solutions. Additionally, its solvent capabilities enhance drug formulation processes .
Mechanism of Action
The mechanism of action of 1-isopropoxy-2-propanol, (S)- involves its interaction with various molecular targets. As a secondary alcohol, it can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric and Functional Group Analogues
(a) 2-Isopropoxy-1-Propanol
- Structure : Structural isomer of IPP, differing in the position of the isopropoxy group.
- Synthesis: Co-produced during TMD hydrogenolysis but with lower regioselectivity (~9–13%) compared to IPP .
(b) 1-Propoxy-2-Propanol
- Structure : Ethoxy group replaces the isopropoxy group. Molecular formula: C₅H₁₂O₂ (MW: 104.15 g/mol).
- Properties : Lower molecular weight and boiling point compared to IPP. Purity >93% (GC) .
- Applications : Common solvent in coatings and cosmetics.
(c) 1-Ethoxy-2-Propanol
Chirality and Pharmaceutical Analogues
(a) (S)-Propranolol
- Structure: Contains a naphthyloxy group and isopropylamino side chain. Molecular formula: C₁₆H₂₁NO₂ (MW: 259.34 g/mol) .
- Chirality : The (S)-enantiomer is pharmacologically active as a β-blocker.
- Relevance : Highlights the importance of stereochemistry in bioactivity, contrasting with IPP’s industrial applications.
(b) Metoprolol Impurity F
- Structure: Phenoxy and isopropylamino groups. Molecular formula: C₁₂H₁₉NO₂ (MW: 209.28 g/mol) .
- Synthesis : Byproduct in β-blocker synthesis.
- Comparison: Demonstrates how functional group variations (phenoxy vs. isopropoxy) influence biological vs. industrial utility.
Data Tables
Research Findings and Industrial Relevance
- Regioselectivity: IPP’s regioselectivity in hydrogenolysis (87–91%) surpasses solketal derivatives but aligns with glycerol reductive alkylation trends .
- Sustainability : IPP’s synthesis from bioglycerol offers a renewable alternative to petroleum-derived solvents, though 1,2-PD feedstock costs remain a challenge .
Biological Activity
1-Isopropoxy-2-propanol, (S)- is a chiral compound with the chemical formula C6H14O2 and a CAS number of 609847-77-0. It belongs to the class of propanol derivatives and has garnered attention for its potential biological activities. This article explores the biological activity of (S)-1-Isopropoxy-2-propanol, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular structure of (S)-1-Isopropoxy-2-propanol can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 114.18 g/mol |
| Boiling Point | 130 °C |
| Melting Point | Not available |
| Solubility | Soluble in water |
The biological activity of (S)-1-Isopropoxy-2-propanol is primarily attributed to its interaction with various biological targets. The compound has shown potential in several areas, including:
- Antimicrobial Activity : Preliminary studies suggest that (S)-1-Isopropoxy-2-propanol exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Molecules examined the antimicrobial effects of various alcohols, including isopropanol derivatives. The findings indicated that (S)-1-Isopropoxy-2-propanol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 1% .
- Toxicological Assessment : Research conducted on similar propanol derivatives highlighted the importance of understanding the toxicological profile of (S)-1-Isopropoxy-2-propanol. A study focused on the absorption and excretion patterns in human volunteers showed rapid metabolism and elimination, suggesting a favorable safety profile for occupational exposure .
- Comparative Analysis : In a comparative study involving various isopropanol derivatives, (S)-1-Isopropoxy-2-propanol was noted for its unique chiral properties, which may enhance its biological activity compared to its racemic counterpart .
Pharmacological Applications
The potential applications of (S)-1-Isopropoxy-2-propanol in pharmacology include:
- Antiseptic Formulations : Due to its antimicrobial properties, it can be incorporated into antiseptic solutions.
- Solvent in Pharmaceutical Preparations : Its solvent properties make it suitable for use in drug formulations.
Q & A
Basic Research Questions
Q. What are the critical physical and chemical properties of (S)-1-Isopropoxy-2-propanol that influence experimental design?
- Methodological Answer : Key properties include density (0.879 g/cm³ at 20°C), refractive index (1.407), and molecular weight (118.18 g/mol) . These parameters are essential for solvent selection, reaction stoichiometry, and spectroscopic characterization. For stability, note that the compound should be stored in airtight containers under inert gas to prevent oxidation or hydrolysis, as indicated by its reactivity with electrophiles and sensitivity to moisture .
Q. How can enantiomeric purity of (S)-1-Isopropoxy-2-propanol be validated during synthesis?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase like cellulose tris(3,5-dimethylphenylcarbamate)) or polarimetry to confirm enantiomeric excess. Comparative analysis with racemic mixtures via H NMR using chiral shift reagents (e.g., Eu(hfc)) can resolve stereochemical ambiguity .
Advanced Research Questions
Q. What catalytic strategies enable enantioselective synthesis of (S)-1-Isopropoxy-2-propanol?
- Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived titanium complexes) can induce stereoselectivity in the alkoxylation of propanol derivatives. Computational modeling (DFT) predicts transition-state geometries to optimize catalyst design, while kinetic resolution during nucleophilic substitution ensures high enantiomeric purity .
Q. How do solvent interactions affect the stability of (S)-1-Isopropoxy-2-propanol in complex reaction systems?
- Methodological Answer : Molecular dynamics simulations reveal that polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the hydroxyl group, whereas protic solvents (e.g., ethanol) may accelerate hydrolysis. Experimental validation involves monitoring degradation products via GC-MS under varying solvent conditions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the carcinogenic potential of alkoxy propanol derivatives like (S)-1-Isopropoxy-2-propanol?
- Methodological Answer : While IARC classifies structurally similar 1-tert-butoxy-2-propanol as "not classifiable" for human carcinogenicity (due to limited animal evidence and no human data), discrepancies arise from differences in metabolic pathways and exposure models . To resolve this, conduct in vitro mutagenicity assays (Ames test) and compare metabolic byproducts (e.g., isopropyl glycidate) across species using LC-HRMS .
Q. Why do computational predictions and experimental measurements of (S)-1-Isopropoxy-2-propanol’s dipole moment diverge?
- Methodological Answer : Discrepancies stem from solvent effects in experimental measurements (e.g., dielectric constant variations) versus gas-phase DFT calculations. Address this by repeating dipole moment assays in vacuum (gas-phase IR spectroscopy) and correlating with solvent-dependent C NMR chemical shifts .
Key Research Gaps
- Stereochemical Stability : Limited data exist on racemization kinetics of (S)-1-Isopropoxy-2-propanol under thermal stress.
- Ecotoxicity : No studies address its environmental persistence or bioaccumulation in aquatic systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
